4-Chloro-2-({[3-(trifluoromethyl)phenyl]amino}methyl)phenol
Description
4-Chloro-2-({[3-(trifluoromethyl)phenyl]amino}methyl)phenol is a halogenated phenolic compound characterized by a chloro-substituted phenol core, an aminomethyl linker, and a 3-(trifluoromethyl)phenyl substituent. Its molecular formula is C₁₄H₁₁ClF₃NO, with a molecular weight of 301.7 g/mol. The trifluoromethyl (-CF₃) group imparts high electronegativity and lipophilicity, which may enhance membrane permeability and metabolic stability compared to non-fluorinated analogs .
Properties
IUPAC Name |
4-chloro-2-[[3-(trifluoromethyl)anilino]methyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClF3NO/c15-11-4-5-13(20)9(6-11)8-19-12-3-1-2-10(7-12)14(16,17)18/h1-7,19-20H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXINBEUVXLJHMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NCC2=C(C=CC(=C2)Cl)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-({[3-(trifluoromethyl)phenyl]amino}methyl)phenol typically involves multiple steps. One common method includes the reaction of 4-chloro-3-trifluoromethylphenyl isocyanate with a suitable amine in a nonchlorinated organic solvent. The reaction is carried out at temperatures ranging from 20°C to 60°C, ensuring that the reaction temperature does not exceed 70°C . This process yields an intermediate compound, which is then further reacted with p-toluenesulfonic acid in a polar solvent at elevated temperatures to produce the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-({[3-(trifluoromethyl)phenyl]amino}methyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with a palladium catalyst for reduction, and nucleophiles like sodium methoxide for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution of the chloro group can produce various substituted phenols.
Scientific Research Applications
4-Chloro-2-({[3-(trifluoromethyl)phenyl]amino}methyl)phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-2-({[3-(trifluoromethyl)phenyl]amino}methyl)phenol involves its interaction with specific molecular targets. The electron-withdrawing trifluoromethyl group can influence the compound’s reactivity and binding affinity to various biological targets . This can lead to the modulation of biochemical pathways and exertion of therapeutic effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their properties:
Key Observations:
Halogenation Patterns: The target compound’s single chloro group at the para position contrasts with analogs like 4-Chloro-2-(((4-chloro-3-(trifluoromethyl)phenyl)amino)methyl)phenol, which has dual chloro substituents. This difference may influence intermolecular interactions (e.g., halogen bonding) and steric hindrance .
Functional Group Variations: Replacing the -CH₂NH- linker with a sulfonyl group (-SO₂-) in the pyrido-quinoxaline derivative significantly increases molecular weight and complexity, likely affecting solubility and pharmacokinetics . Simpler chlorophenols like 4-chloro-3-methylphenol lack the aminomethyl and aryl substituents, resulting in lower molecular weight and reduced lipophilicity .
Trifluoromethyl (-CF₃) Group: The -CF₃ group in the target compound enhances lipid solubility, which may improve cell membrane penetration compared to non-fluorinated analogs. However, this could also raise bioaccumulation concerns, as seen in environmental studies of chlorophenols .
Biological Activity
4-Chloro-2-({[3-(trifluoromethyl)phenyl]amino}methyl)phenol, also known as a trifluoromethyl-containing compound, is recognized for its significant biological activity. This compound features a chloro group and a trifluoromethyl group, which are known to enhance biological interactions due to their unique electronic properties. The trifluoromethyl group, in particular, is noted for its electron-withdrawing characteristics, which can influence the compound's reactivity and interaction with biological targets.
- Chemical Formula : C14H11ClF3NO
- Molecular Weight : 301.69 g/mol
- CAS Number : 1094671-39-2
The biological activity of 4-Chloro-2-({[3-(trifluoromethyl)phenyl]amino}methyl)phenol can be attributed to its ability to interact with various biological pathways. Research indicates that compounds with trifluoromethyl groups can enhance the potency of inhibitors targeting specific enzymes and receptors. For instance, the presence of the trifluoromethyl group has been shown to significantly increase the inhibition of serotonin uptake compared to non-fluorinated analogs .
Biological Activities
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Anticancer Activity :
- Compounds similar to 4-Chloro-2-({[3-(trifluoromethyl)phenyl]amino}methyl)phenol have demonstrated potential in inhibiting cancer cell proliferation. Studies have shown that trifluoromethyl-containing compounds can exhibit synergistic effects when used in combination with other anticancer drugs, enhancing their overall efficacy .
- Enzyme Inhibition :
-
Pharmacological Potential :
- The incorporation of the trifluoromethyl group has been linked to improved pharmacokinetic properties, such as increased bioavailability and metabolic stability. This makes compounds like 4-Chloro-2-({[3-(trifluoromethyl)phenyl]amino}methyl)phenol attractive candidates for drug development.
Case Studies and Research Findings
Several studies have investigated the biological activities of similar compounds:
Q & A
Q. What are the standard synthetic routes for 4-Chloro-2-({[3-(trifluoromethyl)phenyl]amino}methyl)phenol, and how are intermediates characterized?
Methodological Answer: The compound is typically synthesized via reductive amination or nucleophilic substitution. For example:
Reductive Amination : React 4-chloro-2-hydroxybenzaldehyde with 3-(trifluoromethyl)aniline in the presence of NaBH₄ or NaBH₃CN under inert conditions .
Characterization of Intermediates : Use NMR (¹H/¹³C) to confirm imine formation (δ 8.3–8.5 ppm for C=N) and FT-IR for C-Cl (750–850 cm⁻¹) and phenolic -OH (3200–3500 cm⁻¹) stretches. LC-MS monitors reaction progress .
Q. What spectroscopic techniques are critical for structural validation, and what key signals should researchers prioritize?
Methodological Answer:
- ¹H NMR : Look for aromatic protons (δ 6.8–7.8 ppm), phenolic -OH (δ 9–10 ppm, exchangeable), and -CH₂-NH- (δ 3.5–4.5 ppm).
- ¹³C NMR : Confirm trifluoromethyl (CF₃) at ~120–125 ppm (quartet, J = 280–320 Hz via ¹⁹F coupling) and aromatic carbons .
- X-ray Crystallography : Resolve ambiguity in stereochemistry using SHELX software for refinement .
Q. How can researchers assess the compound’s solubility and stability for in vitro assays?
Methodological Answer:
- Solubility : Test in DMSO (primary solvent) and aqueous buffers (PBS, pH 7.4) via UV-Vis spectroscopy. Data from PubChem suggests moderate solubility in DMSO (>5 mg/mL) .
- Stability : Conduct accelerated degradation studies under varying pH (2–9) and temperatures (4–37°C) using HPLC to monitor decomposition .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR vs. XRD) be resolved during structural analysis?
Methodological Answer:
- Cross-Validation : Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA).
- XRD Refinement : Use SHELXL for high-resolution crystallographic data to resolve ambiguities in bond lengths/angles. For example, discrepancies in -NH- positions may arise from dynamic effects in solution vs. solid state .
Q. What strategies optimize the synthesis yield while minimizing byproducts like hydrolyzed intermediates?
Methodological Answer:
Q. How can computational methods predict the compound’s pharmacokinetic (ADMET) properties?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to assess binding affinity to targets (e.g., enzymes in the CNS, inferred from structural analogs ).
- ADMET Prediction : Employ SwissADME or ADMETLab to evaluate Lipinski’s Rule of Five (e.g., molecular weight <500, logP <5) and cytochrome P450 interactions .
Q. What experimental designs validate the compound’s hypothesized mechanism in CNS-related pathways?
Methodological Answer:
- In Vitro Assays : Test inhibition of monoamine oxidases (MAOs) or serotonin receptors using fluorogenic substrates (e.g., Amplex Red for MAO-A/B activity) .
- Structural Analogs : Compare activity with derivatives lacking the trifluoromethyl group to isolate electronic effects .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and experimental LogP values?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
